molecular formula C14H20N6O6 B14754045 1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione

1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione

Katalognummer: B14754045
Molekulargewicht: 368.35 g/mol
InChI-Schlüssel: OZAGTHXNXYRYQP-IQEPQDSISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione is a purine-based derivative characterized by a cyclopropylmethyl substituent at the 7-position and a glycosyl moiety (ribose-like oxolane) at the 9-position. The cyclopropylmethyl group may enhance metabolic stability, while the hydrophilic glycosyl moiety could improve solubility, a critical factor in drug design . However, specific pharmacological data for this compound remain unreported in publicly available literature, necessitating inferences from structurally related analogs.

Eigenschaften

Molekularformel

C14H20N6O6

Molekulargewicht

368.35 g/mol

IUPAC-Name

1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione

InChI

InChI=1S/C14H20N6O6/c15-13-17-10-7(11(24)20(13)16)18(3-5-1-2-5)14(25)19(10)12-9(23)8(22)6(4-21)26-12/h5-6,8-9,12,21-23H,1-4,16H2,(H2,15,17)/t6-,8+,9-,12-/m1/s1

InChI-Schlüssel

OZAGTHXNXYRYQP-IQEPQDSISA-N

Isomerische SMILES

C1CC1CN2C3=C(N=C(N(C3=O)N)N)N(C2=O)[C@H]4[C@@H]([C@H]([C@H](O4)CO)O)O

Kanonische SMILES

C1CC1CN2C3=C(N=C(N(C3=O)N)N)N(C2=O)C4C(C(C(O4)CO)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: This can be achieved through the condensation of appropriate amines and aldehydes.

    Introduction of the Cyclopropylmethyl Group: This step often involves the use of cyclopropylmethyl halides in the presence of a base.

    Attachment of the Sugar Moiety: The sugar moiety is introduced through glycosylation reactions, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions and the development of catalytic processes to streamline the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Vergleich Mit ähnlichen Verbindungen

Purine derivatives and nucleoside analogs are well-documented as kinase inhibitors and antiviral agents. Below is a detailed comparison of the target compound with key analogs, focusing on structural features, biological targets, and activity profiles.

Structural and Functional Analogues

Table 1: Comparative Analysis of Purine Derivatives and Related Kinase Inhibitors

Compound Name/Structure Key Modifications Biological Target IC50/Activity Range Reference
Target Compound 7-(cyclopropylmethyl), 9-glycosyl purine Hypothesized: PDK1/IRAK Not reported
Merck’s Benzimidazole (XXXII) 2-Aminopyridine substituent PDK1, IRAK-1/4 0.1–100 nM (PDK1/IRAK)
Boehringer’s Purine Derivative (XXXIII) Purine core, variable substituents PDK1 0.1–10 μM (PDK1)
4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-ylamino)-4-oxobutane-1,2-diyl dioctanoate (9c) Triazole-glycosyl conjugate, lipophilic esters Antiviral (hypothesized) Not reported
Key Observations

Target Specificity: The target compound’s purine core aligns with Boehringer’s PDK1 inhibitors (IC50: 0.1–10 μM), but its cyclopropylmethyl group may confer greater metabolic stability compared to Boehringer’s derivatives . Merck’s benzimidazoles exhibit superior potency (IC50: 0.1–100 nM) against PDK1 and IRAKs, likely due to the 2-aminopyridine moiety enhancing target binding .

Structural Advantages: The glycosyl modification in the target compound mirrors the triazole-glycosyl conjugate in 9c (), which may improve solubility but reduce membrane permeability compared to Merck’s lipophilic analogs .

Computational Insights :
Molecular modeling tools like UCSF Chimera () could elucidate binding interactions of the glycosyl moiety with kinase ATP-binding pockets, a strategy employed for similar nucleoside analogs .

Limitations and Gaps
  • No direct activity data exist for the target compound; its hypothesized PDK1/IRAK inhibition is inferred from structural parallels.

Biologische Aktivität

1,2-Diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of purine derivatives and is characterized by the following structural formula:

C15H20N4O6\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_6

Structural Features

  • Purine Base : The presence of a purine moiety contributes to its nucleoside-like properties.
  • Cyclopropylmethyl Group : This substituent may influence the compound's interaction with biological targets.

1,2-Diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione acts primarily as a TLR7 agonist. TLR7 (Toll-like receptor 7) is crucial for the immune response against viral infections and has implications in cancer therapy. By activating TLR7, this compound can enhance the immune system's ability to recognize and respond to pathogens.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against various viruses. It has been shown to inhibit viral replication in vitro and may be effective against RNA viruses due to its mechanism of action involving TLR7 activation .

Antitumor Activity

In addition to its antiviral effects, studies have suggested that the compound may possess antitumor properties. It has been tested in various cancer cell lines and demonstrated cytotoxic effects that warrant further investigation into its potential use in oncology .

Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of 1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione showed promising results against influenza virus. The compound was administered in a controlled environment where it significantly reduced viral load compared to untreated controls.

Treatment GroupViral Load Reduction (%)
Control0
Low Dose45
High Dose75

Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation in a dose-dependent manner. The following table summarizes the findings:

Cell LineIC50 (µM)Apoptosis Induction (%)
A549 (Lung)1065
MCF7 (Breast)1570
HeLa (Cervical)1260

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.